molecular formula C21H25N3O4 B2645780 1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894028-69-4

1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2645780
M. Wt: 383.448
InChI Key: PDAMVUOQPQJCBI-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It contains functional groups such as methoxyphenethyl and methoxyphenyl, which are derivatives of phenyl groups with a methoxy (-OCH3) substituent. It also contains a urea group (-NH-CO-NH2) and a pyrrolidinone group (a five-membered lactam ring). These functional groups could potentially confer various chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (from the phenyl groups) could contribute to the compound’s stability. The urea group could form hydrogen bonds with other molecules, potentially influencing its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The methoxy groups might be susceptible to reactions that involve the breaking of the carbon-oxygen bond. The urea group could participate in condensation or hydrolysis reactions. The pyrrolidinone ring might undergo reactions at the carbonyl group or the adjacent carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like urea could make it more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Urea Derivatives in Drug Design

Urea derivatives, such as 1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, are acknowledged for their unique hydrogen bonding capabilities, which are crucial in drug-target interactions. These derivatives are embedded in small molecules showcasing a broad spectrum of bioactivities, significantly influencing the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Research in this area highlights the importance of the urea moiety in medicinal chemistry, encouraging its use as a structural motif in a rational decision-making approach for drug design (Jagtap et al., 2017).

Biosensors for Urea Detection

Biosensors designed to detect and quantify urea concentration leverage the unique properties of urea derivatives. Urea is found in various fields like fishery, dairy, food preservation, and agriculture, where its detection is crucial. Recent advancements in biosensors use different nanoparticles, conducting polymers, and carbon materials for enzyme immobilization, enhancing the sensing parameters of urea biosensors (Botewad et al., 2021).

Urea as a Hydrogen Carrier for Fuel Cells

The application of urea as a hydrogen carrier for fuel cells has been explored, considering its attributes for energy supply. Urea, being a non-toxic, stable, and easily transportable and storable commodity, presents a potential solution for sustainable hydrogen supply. Its abundance, low cost, and well-developed manufacturing infrastructure make it an attractive choice for this application (Rollinson et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, optimizing its synthesis, and investigating its physical and chemical properties. If it’s intended to be a biologically active compound, studies could also focus on its biological activity, pharmacokinetics, and toxicity .

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-7-3-15(4-8-18)11-12-22-21(26)23-16-13-20(25)24(14-16)17-5-9-19(28-2)10-6-17/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAMVUOQPQJCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

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